![molecular formula C19H18BrNO4 B2720533 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide CAS No. 2097902-45-7](/img/structure/B2720533.png)
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide, also known as BFE-1224, is a synthetic compound that has been developed for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity, which may have implications for a range of research areas, including drug discovery, neuroscience, and cancer research.
Scientific Research Applications
Allylation of Aldehydes, Ketones, and Sulfonimines
- Research by Dhanjee & Minehan, 2010 discusses the preparation of 2-(alkoxy)propenyl bromides from 1,3-dibromo-2-propanol. This process involves hydroxyl protection and dehydrobromination, leading to the synthesis of homoallylic alcohols and sulfonamines. These products can be transformed into β-hydroxy ketones and esters, as well as dihydropyrans and protected β-amino acids.
Conversion of Furans into Phosphinines
- The study by Mao & Mathey, 2011 explains the conversion of furan compounds into 2-hydroxy- or 2-bromophosphinine complexes. The research highlights the significance of the conjugation between the π lone pair of electrons on the oxygen atom and the ring, influencing the structural properties of these complexes.
Synthesis and Molecular Structure Analysis
- Research by Kulai & Mallet-Ladeira, 2016 focuses on the synthesis of a specific 2-bromo compound and its analysis using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction. This study provides insights into the structural and molecular aspects of such compounds.
Photophysical Properties of Chalcone Derivatives
- A study by Kumari et al., 2017 investigates the absorption and fluorescence characteristics of certain furan derivatives in various solvents. This research is crucial for understanding the solvatochromic effects and the stabilization of these molecules in different states.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNXLBEDCLYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

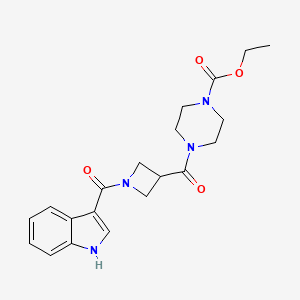
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)
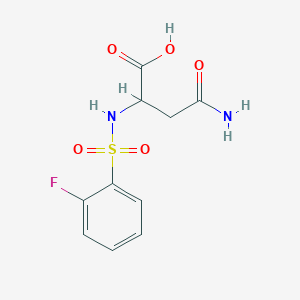
![3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2720456.png)
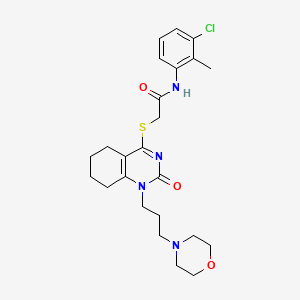
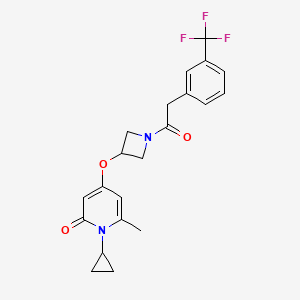


![3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720465.png)
![4-butyl-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2720466.png)
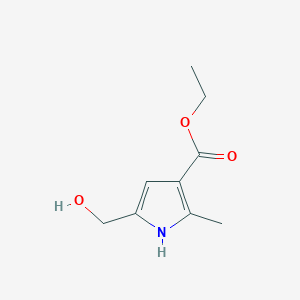
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)
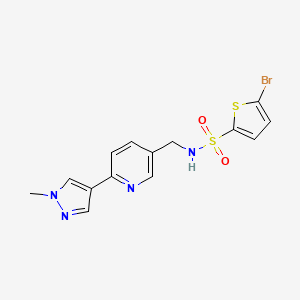
![6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720471.png)